Pitnot-2
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Overview
Description
Pitnot-2 is an inactive analog of the clathrin inhibitor Pitstop 2. It is used as a negative control in scientific research to study the function of clathrin, a protein complex involved in clathrin-mediated endocytosis. This compound does not inhibit clathrin function, making it a valuable tool for distinguishing the specific effects of clathrin inhibition from other cellular processes.
Preparation Methods
The synthesis of Pitnot-2 involves several steps:
Condensation of 4-bromobenzaldehyde with the rhodanine core: This step forms the initial framework of the compound.
Thioketone methylation: This step involves the addition of a methyl group to the thioketone.
Displacement with 1-naphthylamine: This final step results in the formation of this compound
The synthesis of this compound does not require specialized equipment and can be completed in 3-4 days. Microwave irradiation can be used to reduce the synthesis time. The procedures are simple, efficient, and amenable to scale-up, enabling cost-effective in-house synthesis for users of these inhibitor classes .
Chemical Reactions Analysis
Pitnot-2, being an inactive analog, does not undergo significant chemical reactions under normal conditions. its synthesis involves several key reactions:
Condensation: The initial step involves the condensation of 4-bromobenzaldehyde with the rhodanine core.
Methylation: The thioketone group undergoes methylation.
Displacement: The final step involves the displacement of the thioketone with 1-naphthylamine
Scientific Research Applications
Pitnot-2 is primarily used as a negative control in studies involving clathrin inhibitors. It helps researchers differentiate the specific effects of clathrin inhibition from other cellular processes. Some of its applications include:
Cell Biology: Investigating the role of clathrin in endocytosis and other cellular processes.
Pharmacology: Evaluating the potential pharmacological applications of clathrin inhibitors.
Virology: Studying the role of clathrin in the cellular entry of viruses such as HIV
Mechanism of Action
As an inactive analog, Pitnot-2 does not exert any significant effects on clathrin function. It serves as a control to ensure that observed effects in experiments are due to the active clathrin inhibitors and not other factors. This compound does not interact with the clathrin terminal domain or interfere with clathrin-mediated endocytosis .
Comparison with Similar Compounds
Pitnot-2 is part of the Pitstop family of clathrin inhibitors, which includes both active and inactive analogs. Similar compounds include:
Pitstop 1: An active clathrin inhibitor that interferes with clathrin-mediated endocytosis.
Pitstop 2: Another active clathrin inhibitor with similar functions to Pitstop 1 but with different chemical properties.
This compound-100: Another inactive analog used as a negative control
This compound is unique in its role as an inactive analog, providing a crucial control in experiments to ensure the specificity of clathrin inhibition effects.
Properties
Molecular Formula |
C20H13BrN2OS |
---|---|
Molecular Weight |
409.3 g/mol |
IUPAC Name |
(5Z)-5-[(4-bromophenyl)methylidene]-2-naphthalen-1-ylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H13BrN2OS/c21-15-10-8-13(9-11-15)12-18-19(24)23-20(25-18)22-17-7-3-5-14-4-1-2-6-16(14)17/h1-12H,(H,22,23,24)/b18-12- |
InChI Key |
KYPNGYSNEKASBN-PDGQHHTCSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2N=C3NC(=O)/C(=C/C4=CC=C(C=C4)Br)/S3 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N=C3NC(=O)C(=CC4=CC=C(C=C4)Br)S3 |
Origin of Product |
United States |
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